Carbetamide

herbicide mechanism of action mitotic inhibition plant cell culture

Carbetamide is a chiral N-phenylcarbamate herbicide with documented non-interchangeability versus propham or chlorpropham. Key differentiation evidence includes: (i) cleaner mitotic inhibition in vitro without the confounding phytotoxicity of chlorpropham above 50 µM; (ii) asymmetric cross-degradation in soils—rotating to chlorpropham or propyzamide preserves efficacy, whereas rotating to propham risks compromised performance; (iii) compound-specific sorption parameters (Koc 89 L/kg, Kd 0.46 L/kg) essential for defensible groundwater modeling; and (iv) necessity of carbetamide-D5 internal standard for reliable LC-MS/MS quantitation. These data-driven distinctions make empirical substitution scientifically unsound. Specify ≥98% purity for analytical or agricultural research applications.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 16118-45-9
Cat. No. B107147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbetamide
CAS16118-45-9
Synonyms(R)-1-(ethylcarbamoyl)ethyl carbanilate
carbetamide
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C)OC(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyAMRQXHFXNZFDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Carbetamide (CAS 16118-45-9): Selective N-Phenylcarbamate Herbicide for Research and Agricultural Procurement


Carbetamide is a chiral N-phenylcarbamate herbicide (C12H16N2O3, molecular weight 236.27 g/mol) introduced by Rhône-Poulenc in 1966 and primarily employed for selective post-emergence control of grass weeds and certain broad-leaved species in crops such as oilseed rape, alfalfa, clover, and endive [1]. As a mitotic disrupter herbicide, carbetamide acts by interfering with microtubule organization and spindle function during plant cell division, placing it within the carbamate class alongside structural analogs including propham and chlorpropham [2]. Its physicochemical profile—including water solubility of approximately 3.5 g/L at 20°C, experimental log Kow of -1.6 to estimated 1.78, pKa of approximately 11.3, and organic carbon-water partition coefficient (Koc) of 89 L/kg—governs its soil mobility and environmental fate behavior [3][4][5].

Carbetamide Procurement: Why Phenylcarbamate Substitution Without Quantitative Cross-Validation Introduces Experimental and Operational Risk


Procurement specialists and researchers cannot assume functional interchangeability among N-phenylcarbamate herbicides despite shared classification as mitotic disrupters. Carbetamide differs from propham and chlorpropham in quantifiable dimensions including in vitro mitotic specificity [1], cross-degradation susceptibility in agricultural soils , and environmental mobility governed by unique physicochemical partitioning behavior [2]. Furthermore, carbetamide exhibits distinct chromatographic recovery characteristics relative to less-polar phenylcarbamate analogs during trace-level analytical detection [3]. These documented divergences—spanning biological activity, soil persistence, transport behavior, and analytical method performance—render empirical substitution scientifically unsound without specific cross-validation data. The quantitative evidence presented in Section 3 establishes the precise boundaries of differentiation that inform defensible selection decisions.

Carbetamide Evidence Guide: Quantitative Differentiation from Phenylcarbamate Analogs for Informed Selection


Carbetamide Exhibits True Mitotic Specificity in Plant Cells at Concentrations Where Chlorpropham Induces Off-Target Phytotoxicity

In Acer pseudoplatanus cell suspension cultures, carbetamide and propham were identified as true specific mitosis inhibitors, whereas chlorpropham—while also a specific inhibitor of mitosis at concentrations between 10 and 50 μM—induced additional phytotoxic effects at higher concentrations not observed with carbetamide [1]. This differential in vitro selectivity profile establishes carbetamide's cleaner mitotic targeting relative to its chlorinated analog.

herbicide mechanism of action mitotic inhibition plant cell culture

Carbetamide Application History Does Not Accelerate Chlorpropham or Propyzamide Degradation in Soil

In soils with a history of repeated carbetamide application, propham was the only herbicide tested that exhibited accelerated degradation (reduced half-life due to enhanced microbial activity). Rapid degradation of chlorpropham—structurally similar to carbetamide and propham—and propyzamide—which shares a similar mode of action and weed control spectrum—was not observed in carbetamide-history soils . This indicates that the microbial consortia enriched by repeated carbetamide application do not confer cross-degradation capability toward chlorpropham or propyzamide.

enhanced microbial degradation soil persistence herbicide rotation

Carbetamide Displays Lower Soil Adsorption Than Propyzamide, Isoproturon, and Pendimethalin

Adsorption of five soil-applied herbicides increased in the order carbetamide < isoproturon < propyzamide < trifluralin < pendimethalin, indicating that carbetamide is the least strongly adsorbed and therefore most mobile in soil among the tested compounds [1]. The influence of soil type on herbicide efficacy increased in the order isoproturon < carbetamide < pendimethalin < trifluralin < propyzamide, placing carbetamide in an intermediate position for soil-type sensitivity [1]. The experimental organic carbon-water partition coefficient (Koc) for carbetamide is 89 L/kg [2].

soil adsorption herbicide mobility Koc comparison

Carbetamide Recovery Reproducibility in Trace Water Analysis Differs From Less-Polar Phenylcarbamate Analogs

In an automated on-line trace enrichment and reversed-phase LC-DAD method for phenylcarbamate herbicides in environmental waters, a lack of reproducibility was observed specifically for carbetamide—the most polar analyte in the panel—during recovery experiments with drinking and surface water samples spiked at 0.5 and 4 μg/L [1]. This analytical behavior distinguishes carbetamide from less-polar phenylcarbamate analogs (such as chlorpropham and chlorbufam) that did not exhibit comparable reproducibility issues under identical conditions [1].

analytical method validation trace residue analysis LC-DAD

Carbetamide Soil Distribution Coefficient (Kd = 0.46 L/kg) Quantifies Moderate Retention Relative to Alternative Soil-Applied Herbicides

Batch and column experiments on natural agricultural soil demonstrated that carbetamide is moderately retained with a mean partition coefficient (Kd) of approximately 0.46 L/kg [1]. When amended with sewage sludge, the Kd decreased to 0.40 L/kg, and further decreased to 0.32 L/kg upon treatment with linear alkylbenzene sulfonate (LAS) at critical micelle concentration [1]. These values provide quantitative inputs for transport modeling and differentiate carbetamide's sorption behavior from alternative compounds.

soil mobility modeling sorption coefficient transport prediction

Carbetamide Acute Oral Toxicity (Rat LD50 = 11,000 mg/kg) Indicates Lower Mammalian Hazard Profile Than Carbofuran (LD50 = 8-14 mg/kg)

Carbetamide exhibits an acute oral LD50 in rats of 11,000 mg/kg [1], a value that categorizes it as practically non-toxic by oral ingestion under standard hazard classification schemes. In contrast, carbofuran—another N-methylcarbamate pesticide used in the same analytical method panels—exhibits an acute oral LD50 in rats of approximately 8-14 mg/kg, representing a toxicity differential of approximately three orders of magnitude [2]. Carbetamide's acute oral toxicity in mice is reported as 1,250 mg/kg and in dogs as 1,000 mg/kg .

mammalian toxicology acute oral toxicity hazard classification

Carbetamide Procurement Scenarios: Research and Agricultural Applications Aligned With Quantified Differentiation


Plant Cell Biology: Microtubule Disruption Studies Requiring Clean Mitotic Inhibition Without Off-Target Phytotoxicity

Researchers investigating pure microtubule organization dynamics during plant mitosis should select carbetamide over chlorpropham based on the documented differential in mitotic specificity. In Acer cell cultures, carbetamide acts as a true specific mitosis inhibitor without inducing the additional phytotoxic effects observed with chlorpropham at concentrations exceeding 50 μM . This cleaner pharmacological profile is essential for studies where confounding cytotoxicity variables would obscure interpretation of microtubule-specific phenotypes. Carbetamide's induction of multipolar mitoses in Allium cepa at 0.4-0.8 mM provides a validated positive control for mitotic disruption assays .

Herbicide Resistance Management: Designing Rotation Programs That Avoid Cross-Degradation Efficacy Loss

Agricultural procurement for herbicide rotation programs in oilseed rape or alfalfa production should account for the documented asymmetric cross-degradation pattern: soils with repeated carbetamide application history exhibit enhanced microbial degradation of carbetamide itself and propham, but do not accelerate the degradation of chlorpropham or propyzamide . Consequently, rotating from carbetamide to chlorpropham or propyzamide preserves expected efficacy, whereas rotating to propham risks compromised performance. Additionally, rotating between carbetamide and propyzamide has been demonstrated to partially avoid the reduced weed control efficacy associated with repeated applications of either compound alone .

Environmental Fate Modeling: Transport and Leaching Prediction Using Quantified Sorption Parameters

Researchers and regulatory scientists conducting groundwater vulnerability assessments or catchment-scale transport modeling for carbetamide require compound-specific sorption parameters. The experimental organic carbon-water partition coefficient (Koc) of 89 L/kg and the soil-water distribution coefficient (Kd) of 0.46 L/kg in natural agricultural soil provide validated inputs for two-region transport models. These parameters, combined with the two-region modeling framework validated for carbetamide mobility, enable defensible predictions that cannot be achieved using analog values from propham or chlorpropham due to their distinct physicochemical and sorption profiles.

Analytical Method Development: Multi-Residue LC-MS/MS Quantitation Requiring Polar Analyte Optimization

Analytical laboratories developing multi-residue methods for phenylcarbamate herbicides in environmental water or food matrices must implement compound-specific validation for carbetamide. The documented reproducibility challenges for carbetamide—the most polar analyte among phenylcarbamates—in on-line trace enrichment LC-DAD at 0.5-4 μg/L necessitate either optimized chromatographic conditions or the use of isotopically labeled carbetamide-D5 as an internal standard for accurate LC-MS/MS quantitation . Procurement of carbetamide analytical reference standards and corresponding deuterated internal standards is essential for achieving reliable residue data in compliance with regulatory method performance criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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